molecular formula C9H17NO2 B12286980 N,N-Bisisopropyl-2-oxopropanamide

N,N-Bisisopropyl-2-oxopropanamide

Cat. No.: B12286980
M. Wt: 171.24 g/mol
InChI Key: NBGDVAYTFKOQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bisisopropyl-2-oxopropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms and a ketone group on the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bisisopropyl-2-oxopropanamide typically involves the reaction of isopropylamine with 2-oxopropanoic acid or its derivatives. One common method is the amidation reaction, where isopropylamine reacts with ethyl 2-oxopropanoate in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired amide product.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Bisisopropyl-2-oxopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Bisisopropyl-2-oxopropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N,N-Bisisopropyl-2-oxopropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A structurally similar compound used as a base in organic synthesis.

    N,N-Diisopropyl-2-oxopropanamide: Another similar amide with different substituents on the nitrogen atoms.

Uniqueness

N,N-Bisisopropyl-2-oxopropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-oxo-N,N-di(propan-2-yl)propanamide

InChI

InChI=1S/C9H17NO2/c1-6(2)10(7(3)4)9(12)8(5)11/h6-7H,1-5H3

InChI Key

NBGDVAYTFKOQHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.